D-Galactose diethyldithioacetal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

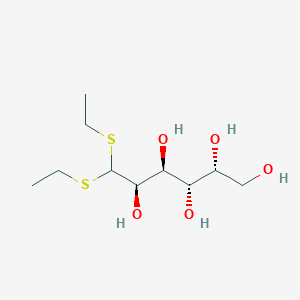

D-Galactose diethyldithioacetal is a chemical compound with the molecular formula C10H22O5S2. It is a derivative of D-galactose, a naturally occurring monosaccharide. This compound is characterized by the presence of two ethylthio groups attached to the galactose molecule, making it a dithioacetal derivative. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Vorbereitungsmethoden

D-Galactose diethyldithioacetal can be synthesized through several methods. One common synthetic route involves the reaction of D-(+)-galactose with ethanethiol in the presence of hydrochloric acid. The reaction is typically carried out in an inert atmosphere at room temperature (20°C) to yield the desired product . The reaction conditions are crucial to ensure high yield and purity of the compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions and purification techniques is essential to achieve high efficiency and cost-effectiveness in industrial settings.

Analyse Chemischer Reaktionen

D-Galactose diethyldithioacetal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction reactions may yield the corresponding alcohols or thiols.

Wissenschaftliche Forschungsanwendungen

D-Galactose diethyldithioacetal has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules.

In biology and medicine, this compound is used in studies related to carbohydrate metabolism and enzyme activity. It serves as a substrate for enzymes that catalyze the transformation of galactose derivatives, providing insights into the mechanisms of these biochemical processes .

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active pharmaceutical ingredients and other valuable compounds .

Wirkmechanismus

The mechanism of action of D-Galactose diethyldithioacetal involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes that recognize galactose derivatives. These enzymes catalyze the conversion of this compound into other metabolites, which can then participate in various biochemical pathways .

The presence of ethylthio groups in the compound’s structure allows it to interact with sulfur-containing enzymes and proteins. This interaction can modulate the activity of these enzymes, leading to changes in cellular processes and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

D-Galactose diethyldithioacetal can be compared with other similar compounds, such as D-galactose diethyl mercaptal and D-galactose diethyl dithioacetal. These compounds share similar structural features but differ in the specific functional groups attached to the galactose molecule .

One of the unique aspects of this compound is its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its sulfur-containing functional groups also provide unique reactivity compared to other galactose derivatives .

Similar Compounds

- D-Galactose diethyl mercaptal

- D-Galactose diethyl dithioacetal

- D-Galactose diethyl mercaptal-D-galactose

These compounds are structurally related to this compound and share similar chemical properties and reactivity .

Biologische Aktivität

D-Galactose diethyldithioacetal is a derivative of D-galactose that has garnered attention for its potential biological activities, particularly in the context of oxidative stress, metabolic pathways, and cellular aging. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, effects on cellular processes, and implications for health.

Overview of this compound

This compound is synthesized from D-galactose through a reaction with diethyl dithioacetal. This modification alters the chemical properties of galactose, potentially enhancing its biological activity. Research has shown that D-galactose itself influences various metabolic pathways and cellular functions, which may extend to its diethyldithioacetal form.

1. Oxidative Stress Modulation

D-galactose has been implicated in the modulation of oxidative stress levels within cells. Studies indicate that excessive accumulation of D-galactose can lead to increased production of reactive oxygen species (ROS), which in turn can cause oxidative damage to cellular components. For instance:

- Oxidative Damage : In animal models, administration of D-galactose has been shown to increase markers of oxidative stress, such as malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG), indicating DNA damage .

- Antioxidant Response : Conversely, low concentrations of D-galactose may stimulate antioxidant defenses by enhancing the expression of antioxidant enzymes .

2. Metabolic Pathway Interactions

This compound may influence metabolic pathways differently compared to its parent compound:

- Glycolytic Pathway : Unlike glucose, the metabolism of D-galactose does not yield ATP through glycolysis; instead, it promotes oxidative phosphorylation (OXPHOS) as an energy source. This shift can enhance mitochondrial function and increase free radical production, which may have hormetic effects—stimulating protective responses at low doses while being damaging at high concentrations .

- Pentose Phosphate Pathway : D-galactose can also enhance flux through the oxidative pentose phosphate pathway, providing reducing equivalents necessary for maintaining redox balance during oxidative stress .

Case Studies and Research Findings

The following table summarizes key findings from various studies investigating the effects of D-galactose and its derivatives on biological systems:

Implications for Health

The biological activities associated with this compound suggest potential applications in health and disease management:

- Radioprotection : The ability to protect against ionizing radiation indicates that this compound could be explored for therapeutic use in radiotherapy settings.

- Aging Models : The induction of oxidative stress and mimicking aging processes in animal models positions D-galactose as a candidate for studying age-related diseases and potential interventions.

- Metabolic Disorders : Understanding how D-galactose influences metabolic pathways may provide insights into managing conditions like diabetes where carbohydrate metabolism is disrupted.

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3/t6-,7+,8+,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOYCPDACQXQRS-RYPBNFRJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(C(C(C(CO)O)O)O)O)SCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)SCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.